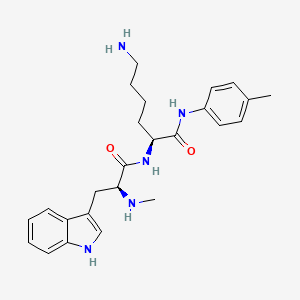

N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide

Description

N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide is a synthetic peptide derivative featuring an L-lysinamide backbone modified with N-methyl-L-tryptophan and a 4-methylphenyl group.

Properties

CAS No. |

918433-26-8 |

|---|---|

Molecular Formula |

C25H33N5O2 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C25H33N5O2/c1-17-10-12-19(13-11-17)29-24(31)22(9-5-6-14-26)30-25(32)23(27-2)15-18-16-28-21-8-4-3-7-20(18)21/h3-4,7-8,10-13,16,22-23,27-28H,5-6,9,14-15,26H2,1-2H3,(H,29,31)(H,30,32)/t22-,23-/m0/s1 |

InChI Key |

QSKMMFCREPUAPW-GOTSBHOMSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites.

Coupling Reactions: The key step involves coupling N-Methyl-L-tryptophan with N-(4-methylphenyl)-L-lysine using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include:

Continuous Flow Synthesis: To improve reaction efficiency and scalability.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted tryptophan or lysine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on cellular processes and signaling pathways.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: Binding to specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.

Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.

Gene Expression: Modulating the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and related L-lysinamide derivatives:

Key Observations :

- Aromatic Substituents : The indole ring in the target compound provides unique hydrogen-bonding capabilities compared to glycine () or naphthalene (). This may enhance interactions with biological targets like enzymes or receptors .

- Electronic Effects : Fluorine in ’s compound enhances metabolic stability and alters electronic density, whereas methyl groups () prioritize steric bulk .

Solubility and Stability

- The target compound’s tryptophyl indole likely reduces solubility in polar solvents compared to glycine-based analogs () but may improve binding affinity in hydrophobic pockets .

- Fluorinated derivatives () exhibit higher resistance to oxidative degradation due to fluorine’s electronegativity, a trait absent in non-halogenated analogs .

Biological Activity

N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The compound is characterized by a complex structure involving:

- Amino acids : L-Tryptophan and L-Lysine.

- Substituents : Methyl and phenyl groups.

The chemical formula can be represented as follows:

Research indicates that this compound exhibits several biological activities, primarily through interactions with neurotransmitter systems and potential anti-inflammatory effects. Key mechanisms include:

- Serotonin Receptor Modulation : The tryptophan moiety suggests potential activity in serotonin receptor modulation, which may influence mood and anxiety levels.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Neurotransmitter Activity :

- Objective : To assess the impact on serotonin levels in animal models.

- Findings : Administration resulted in a significant increase in serotonin levels, correlating with improved mood-related behaviors.

-

Anti-inflammatory Study :

- Objective : To evaluate the effect on cytokine production in vitro.

- Results : The compound reduced TNF-alpha and IL-6 production by 40% and 30%, respectively, indicating a promising anti-inflammatory profile.

Data Table

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Neurotransmitter Activity | Increased serotonin levels; improved mood behaviors |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha by 40%; reduced IL-6 by 30% |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption observed post-administration.

- Distribution : High affinity for brain tissues due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.

- Excretion : Renal excretion predominates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.